molecular formula C23H25FN4O3 B3398971 N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-85-6

N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3398971
CAS No.: 1021264-85-6
M. Wt: 424.5 g/mol
InChI Key: WLXJDNOKUXNZTP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core with a carboxamide substituent at position 6. Key structural features include:

  • 8-carboxamide group: Linked to a 3-fluoro-4-methylphenyl ring, introducing electron-withdrawing fluorine and lipophilic methyl groups.
  • 3-(2-phenylethyl) substitution: Enhances steric bulk and aromatic interactions.
  • 2,4-dioxo motifs: Likely contribute to hydrogen bonding with biological targets .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-16-7-8-18(15-19(16)24)25-21(30)27-13-10-23(11-14-27)20(29)28(22(31)26-23)12-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXJDNOKUXNZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro compounds , which are known for their diverse biological activities. The specific structure includes:

  • Triazaspiro Framework : A unique bicyclic structure that contributes to its biological interactions.
  • Dioxo Groups : The presence of two carbonyl groups enhances its reactivity and potential for interaction with biological targets.
  • Fluorinated Phenyl Group : The 3-fluoro-4-methylphenyl moiety may influence lipophilicity and receptor binding.

Molecular Formula

The molecular formula for this compound is C20H22FN3O4C_{20}H_{22}FN_3O_4.

Anticancer Activity

Recent studies have indicated that compounds with triazaspiro structures exhibit promising anticancer properties. For instance, a related study highlighted that derivatives of 1,3,8-triazaspiro[4.5]decane exhibited potent cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
Mia PaCa-25.6
PANC-17.8
RKO6.2
LoVo4.9

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, potentially mediated by the opening of the mitochondrial permeability transition pore (mPTP) .

Antimicrobial Activity

In addition to anticancer effects, preliminary evaluations suggest that this compound may possess antimicrobial properties. Studies have shown that similar triazaspiro compounds exhibit activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate a potential for development as antibacterial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazaspiro compounds. Research indicates that modifications to the phenyl groups significantly affect potency and selectivity:

  • Substitution Patterns : The position and nature of substituents on the phenyl rings can enhance binding affinity to target proteins.
  • Dioxo Group Variations : Altering the dioxo groups can modulate reactivity and interaction with biological macromolecules.

Case Study 1: Anticancer Evaluation

A study conducted on a series of triazaspiro compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The lead compound showed a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In a comparative study, various derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications resulted in enhanced antibacterial activity, suggesting pathways for further development .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 3/8) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(2-phenylethyl), 8-(3-fluoro-4-methylphenyl) Likely C22H23FN4O3 ~424.4 (estimated) Fluorine enhances metabolic stability; phenylethyl may improve receptor binding.
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-propyl, 8-(3-CF3-phenyl) C18H21F3N4O3 398.385 Trifluoromethyl increases hydrophobicity and electron-withdrawing effects.
3-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-(4-Cl-benzyl), 8-(2-MeO-phenyl) C22H23ClN4O4 442.895 Chlorine and methoxy groups modulate solubility and target affinity.
N-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-(4-Me-benzyl), 8-(4-Cl-phenyl) C22H23ClN4O3 426.896 Chlorophenyl and methylbenzyl balance lipophilicity and steric effects.
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-(2-phenylethyl)-3-(phenylmethyl) 3-benzyl, 8-(2-phenylethyl) C22H25N3O2 363.45 Lacks carboxamide; reduced polarity may limit solubility.

Key Differences and Pharmacological Implications

Substituent Effects on Target Binding :

  • The target compound’s 3-fluoro-4-methylphenyl group (vs. 3-CF3-phenyl in or 4-Cl-phenyl in ) balances moderate electron withdrawal with metabolic stability. Fluorine’s small size and high electronegativity may improve binding to hydrophobic pockets without steric hindrance.
  • 2-Phenylethyl at position 3 (target) vs. propyl () or benzyl (): Phenylethyl’s extended aromatic system could enhance π-π stacking with receptors, as seen in kinase inhibitors .

Carboxamide vs. Dione Derivatives :

  • Compounds retaining the 8-carboxamide (e.g., target, ) show improved solubility and hydrogen-bonding capacity compared to dione-only analogs (). This is critical for oral bioavailability .

Selectivity Trends :

  • In PLD inhibitors (), small substituents at position 3 (e.g., halogenated benzamides) conferred isoform selectivity. The target’s phenylethyl group may similarly fine-tune selectivity for undisclosed targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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